![molecular formula C13H10ClN3 B1518565 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile CAS No. 1153004-32-0](/img/structure/B1518565.png)

4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile

Übersicht

Beschreibung

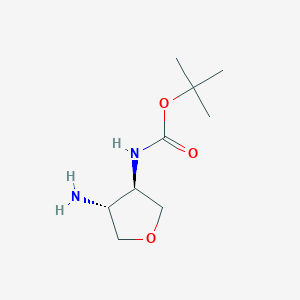

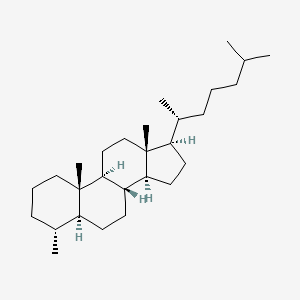

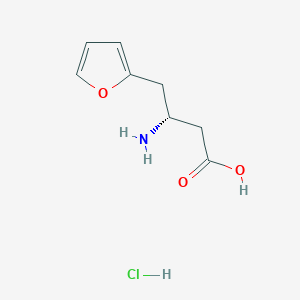

4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile is an organic compound with the molecular formula C13H10ClN3 . It belongs to the class of organic compounds known as benzanilides .

Molecular Structure Analysis

The molecular structure of 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile consists of a benzene ring substituted with a chlorine atom and a nitrile group, and a pyridine ring attached via a methylene bridge .Physical And Chemical Properties Analysis

4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile has a molecular weight of 243.69 . Other physical and chemical properties such as boiling point and storage conditions are not specified in the retrieved sources.Wissenschaftliche Forschungsanwendungen

Anion Sensing Studies

This compound has been utilized in anion sensing studies due to its ability to interact with various anions. The colorimetric response of the compound changes upon the addition of anions, which can be used to evaluate anion recognition properties .

Antimicrobial Activity

4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile: has shown promising results in antimicrobial activity tests. It has been tested against various bacteria and yeast cultures, demonstrating its potential as an antimicrobial agent .

DNA Binding Studies

The compound’s interaction with calf thymus DNA (CT-DNA) has been investigated using UV–Vis spectroscopy. It suggests that the compound binds to CT-DNA via electrostatic binding, indicating its potential use in genomic research and as a diagnostic agent in medicinal applications .

Schiff Base Applications

As a Schiff base, it has DNA binding and cleavage properties, making it a subject of interest for applications such as sequence-specific DNA binding agents. These properties are significant for genomic research and medicinal chemistry .

Density Functional Theory (DFT) Calculations

The molecular structure of 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile has been confirmed using X-ray single-crystal data, NMR, FTIR, and UV–Vis, which align well with theoretical calculations using DFT. This highlights its application in theoretical chemistry for predicting and confirming molecular structures .

Spectroscopic Characterization

The compound has been characterized using experimental spectroscopic methods such as FTIR, UV–Vis, 1H-NMR, and 13C-NMR. These methods are crucial for understanding the compound’s physical and chemical properties .

Quantum Mechanical Calculations

Theoretical quantum mechanical calculations have been employed to characterize the compound further. These calculations are essential for predicting the physical and biological properties of the compound .

Medicinal Chemistry Ligand

Schiff bases like 4-Chloro-2-[(pyridin-2-ylmethyl)amino]benzonitrile are used as ligands in medicinal chemistry. Their complexes have a wide range of applications, including as therapeutic agents .

Wirkmechanismus

Target of Action

It is known to belong to the class of organic compounds known as benzanilides . These compounds typically interact with proteins or enzymes that have a benzene ring structure .

Mode of Action

As a benzanilide, it may interact with its targets through the carboxamide group, which is substituted with a benzene ring .

Result of Action

As a member of the benzanilides, it may exert effects consistent with this class of compounds .

Eigenschaften

IUPAC Name |

4-chloro-2-(pyridin-2-ylmethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3/c14-11-5-4-10(8-15)13(7-11)17-9-12-3-1-2-6-16-12/h1-7,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYZRSCUTFWBZQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CNC2=C(C=CC(=C2)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

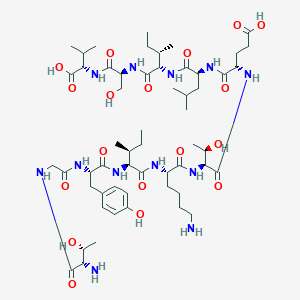

![[(2R,3S,5S)-5-Acetyloxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate](/img/structure/B1518494.png)

![3',6'-Dihydroxy-N-[3-[3-[4-(1-methylindol-3-yl)-2,5-dioxopyrrol-3-yl]indol-1-yl]propyl]-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B1518498.png)

![1,3-Dibromo-2-[[3-bromo-2,2-bis(bromomethyl)propoxy]methyl]-2-(bromomethyl)propane](/img/structure/B1518511.png)